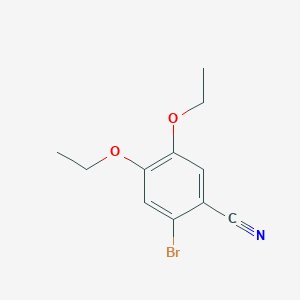2-Bromo-4,5-diethoxybenzonitrile
CAS No.: 445007-64-7
Cat. No.: VC2326203
Molecular Formula: C11H12BrNO2
Molecular Weight: 270.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 445007-64-7 |
|---|---|
| Molecular Formula | C11H12BrNO2 |
| Molecular Weight | 270.12 g/mol |
| IUPAC Name | 2-bromo-4,5-diethoxybenzonitrile |
| Standard InChI | InChI=1S/C11H12BrNO2/c1-3-14-10-5-8(7-13)9(12)6-11(10)15-4-2/h5-6H,3-4H2,1-2H3 |
| Standard InChI Key | ZWUUIGRMTVSDRU-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C(=C1)C#N)Br)OCC |
| Canonical SMILES | CCOC1=C(C=C(C(=C1)C#N)Br)OCC |
Introduction
Synthesis
The synthesis of 2-Bromo-4,5-diethoxybenzonitrile typically involves several steps, starting from the corresponding benzoic acid derivative. A common approach is to convert the acid into an amide using thionyl chloride, followed by dehydration to form the nitrile.
-
Starting Material: 2-Bromo-4,5-diethoxybenzoic acid
-
Conversion to Amide: Reaction with thionyl chloride to form the amide.
-
Dehydration to Nitrile: The amide is then converted into the nitrile using a suitable reagent.
Applications and Potential Uses
While specific applications of 2-Bromo-4,5-diethoxybenzonitrile are not well-documented, compounds with similar structures are often used in pharmaceutical synthesis, materials science, and as intermediates in organic synthesis. The presence of the cyano group and the bromine atom makes it a versatile building block for further chemical transformations.
Spectroscopic Analysis
Spectroscopic methods such as NMR and IR are crucial for identifying and characterizing 2-Bromo-4,5-diethoxybenzonitrile. The IR spectrum would show a strong absorption band for the cyano group around 2200 cm^-1, while the NMR spectrum would provide detailed information about the molecular structure, including the positions of the ethoxy and bromo substituents.
| Spectroscopic Method | Expected Features |
|---|---|
| IR Spectroscopy | Absorption band around 2200 cm^-1 for the cyano group |
| 1H NMR Spectroscopy | Signals corresponding to the aromatic protons and ethoxy groups |
| 13C NMR Spectroscopy | Signals for the cyano carbon, aromatic carbons, and ethoxy carbons |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume